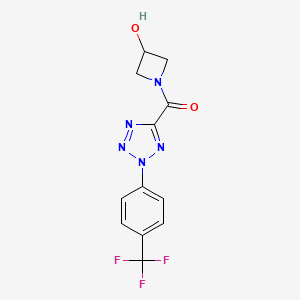
(3-ヒドロキシアゼチジン-1-イル)(2-(4-(トリフルオロメチル)フェニル)-2H-テトラゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C12H10F3N5O2 and its molecular weight is 313.24. The purity is usually 95%.
BenchChem offers high-quality (3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
特発性肺線維症 (IPF) に対するオートタキシン阻害
背景:: オートタキシン (ATX) は、血液中のリゾホスファチジン酸 (LPA) 種の産生に重要な役割を果たす酵素です。オートタキシン/LPA 軸は、肺線維症を含むさまざまな疾患領域に関与しています。
化合物の説明:: 化合物 GLPG1690 は、初のオートタキシン阻害剤です。その化学構造は、(3-ヒドロキシアゼチジン-1-イル)(2-(4-(トリフルオロメチル)フェニル)-2H-テトラゾール-5-イル)メタノンです。
研究結果::生物活性
The compound (3-hydroxyazetidin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Azetidin ring : A four-membered cyclic amine that may influence the compound's biological interactions.
- Tetrazole moiety : Known for its diverse biological properties, particularly in drug design.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is C12H10F3N5O, and it possesses a molecular weight of approximately 305.24 g/mol.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have shown efficacy in inhibiting specific enzymes involved in cancer progression, such as IKKβ in the NF-κB signaling pathway .
- Modulation of Receptor Activity : The tetrazole ring can interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
Antitumor Activity
Several studies have reported that derivatives of azetidin and tetrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines .
- Mechanistic Insights : Compounds targeting the NF-κB pathway have been identified as promising candidates for cancer therapy due to their ability to induce apoptosis in tumor cells .
Antimicrobial Properties
Preliminary investigations suggest that the compound may also possess antimicrobial activity. The trifluoromethyl group is known to enhance the antibacterial properties of certain drug candidates .
Case Studies
- In Vitro Studies : A recent study demonstrated that a related compound inhibited cell proliferation in human cancer cell lines, suggesting that modifications to the azetidin and tetrazole structures could enhance antitumor efficacy.
- In Vivo Studies : Animal models treated with similar azetidin derivatives showed reduced tumor growth rates, supporting the potential application of this class of compounds in oncology.
Data Summary Table
特性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5O2/c13-12(14,15)7-1-3-8(4-2-7)20-17-10(16-18-20)11(22)19-5-9(21)6-19/h1-4,9,21H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJWPXEHCJWBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














